2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a benzo[d][1,3]dioxolyl group at position 2, a pyridin-3-yl substituent at position 5, and a chlorine atom at position 9 (Figure 1). The benzodioxole moiety contributes to lipophilicity, while the pyridine ring may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions . Structural elucidation of such compounds typically involves NMR, UV spectroscopy, and X-ray crystallography using tools like SHELX .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-chloro-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-4-6-19-16(9-15)18-10-17(13-3-5-20-21(8-13)28-12-27-20)25-26(18)22(29-19)14-2-1-7-24-11-14/h1-9,11,18,22H,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSWFHLKWRHBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule with the molecular formula and a molecular weight of 405.84 g/mol . Its unique structure incorporates multiple heterocyclic rings, which are essential for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Molecular Structure
The molecular structure can be described using its InChI representation:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the benzodioxole moiety have shown efficacy against various Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups enhances their activity by improving membrane permeability and interaction with bacterial cell walls .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Example A | Bacillus subtilis | 15 |
| Example B | Escherichia coli | 20 |
| Example C | Pseudomonas fluorescens | 25 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable finding is its ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 µM , indicating significant cytotoxicity against these cell lines .
In vivo studies further supported these findings, with tumor growth suppression observed in mice treated with the compound compared to control groups. Flow cytometry analyses revealed that the compound effectively triggered apoptotic pathways in cancer cells .
Anti-inflammatory Activity
Compounds derived from similar frameworks have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action is crucial in managing conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of benzodioxole exhibited potent activity against Staphylococcus aureus, suggesting that the structural features of the compound contribute to its antimicrobial effects .
- Anticancer Research : In a controlled experiment involving U87 glioblastoma cells, treatment with the compound resulted in a 64% reduction in cell viability at a concentration of 50 µg/mL , showcasing its potential as an effective anticancer agent .
Scientific Research Applications
The unique structure of this compound allows it to interact with various biological targets. Research has highlighted its potential in three main areas:
Antimicrobial Activity
Studies have shown that derivatives with similar structural motifs to this compound exhibit significant antimicrobial effects. The presence of the benzodioxole moiety is particularly relevant as it enhances activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Example A | Bacillus subtilis | 15 |
| Example B | Escherichia coli | 20 |
| Example C | Pseudomonas fluorescens | 25 |
The mechanism of action is believed to involve improved membrane permeability due to the bulky hydrophobic groups present in the structure, which facilitate interaction with bacterial cell walls.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Notably, it has demonstrated the ability to induce apoptosis in various cancer cell lines, including:
- MCF7 (breast cancer)
- U87 (glioblastoma)
In vitro studies revealed an IC50 value of approximately 25.72 ± 3.95 µM , indicating significant cytotoxicity against these cell lines. Further investigations in vivo have shown tumor growth suppression in mice treated with the compound compared to control groups.
Flow Cytometry Analysis : This analysis confirmed that the compound effectively triggered apoptotic pathways within cancer cells.
Anti-inflammatory Activity
Compounds derived from similar frameworks have also been investigated for their anti-inflammatory properties. The mechanisms often include the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases.
Study on Antimicrobial Efficacy
A study demonstrated that derivatives of benzodioxole exhibited potent activity against Staphylococcus aureus, suggesting that the structural features of the compound contribute significantly to its antimicrobial effects.
Anticancer Research
In a controlled experiment involving U87 glioblastoma cells, treatment with the compound resulted in a 64% reduction in cell viability at a concentration of 50 µg/mL , showcasing its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of pyrazolo[1,5-c][1,3]benzoxazines with diverse substituents. Key analogs include:
Physicochemical and Pharmacological Properties
- Lipophilicity and Bioavailability : The benzodioxole and pyridine groups in the target compound balance lipophilicity and polarity, complying with Lipinski’s and Veber’s rules for oral bioavailability . In contrast, the naphthyl-substituted analog () may exhibit reduced solubility due to increased hydrophobicity.
- Antimicrobial Potential: Pyrazolo-benzoxazines with benzodioxole moieties (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives) show moderate antimicrobial activity, suggesting the target compound may share similar properties .
- Chlorine vs. Bromine Effects : The chloro substituent in the target compound offers a balance between steric bulk and electronic effects, whereas the bromo analog () may exhibit stronger halogen bonding but poorer metabolic stability.
Crystallographic and Computational Insights
- Structural analysis of related compounds (e.g., 2-phenyl analogs) using Mercury software reveals conserved packing patterns in the crystal lattice, with halogen substituents influencing intermolecular interactions .
- SHELX-refined structures highlight the planar geometry of the benzoxazine core, critical for maintaining π-stacking interactions in biological systems .
Data Tables
Table 1: Structural Comparison of Key Analogs
Q & A
Q. Optimization Tips :
Q. Table 1: Key Reaction Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chalcone | KOH/EtOH | Reflux, 6h | 65–78 |
| Pyrazoline | NH₂NH₂·H₂O | RT, 24h | 70–85 |
| Cyclization | Pyridine-3-carbaldehyde, MW | 120°C, 30min | 60–72 |
Advanced: How can computational tools predict bioavailability and guide structural modifications?
Methodological Answer:
Apply Lipinski’s Rule of Five and Veber’s parameters to assess drug-likeness:
- Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) .
- Use ADMET prediction software (e.g., SwissADME) to model permeability and metabolic stability .
Case Study :
For analogs of this compound, computational screening showed:
Q. Advanced Strategy :
- Integrate quantum chemical calculations (e.g., DFT) to optimize electronic properties for target binding .
- Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict byproduct formation .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- X-ray Crystallography : Resolves stereochemical ambiguity in the fused oxazine ring .
Advanced: How can data contradictions in reaction yields or bioactivity be resolved?
Methodological Answer:
Statistical Design of Experiments (DoE) : Use factorial design to isolate variables affecting yield (e.g., solvent polarity, temperature) .
Mechanistic Studies :
- Perform kinetic profiling (e.g., in situ IR) to identify rate-limiting steps .
- Compare experimental yields with computational reaction path simulations to detect unaccounted intermediates .
Bioactivity Discrepancies :
- Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Reassess compound purity via HPLC-UV/ELSD to rule out degradation artifacts .
Advanced: What strategies enhance selectivity in functionalizing the pyridin-3-yl moiety?
Methodological Answer:
Q. Table 2: Functionalization Success Rates
| Reaction Type | Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Suzuki Coupling | Pd/XPhos | 55 | >90 |
| Chloride Displacement | CuI/DMF | 40 | 75 |
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies :
- Long-Term Stability : Store at 25°C/60% RH; monitor degradation products monthly .
Advanced: How can machine learning improve reaction scalability and reproducibility?
Methodological Answer:
- Dataset Curation : Train models on historical reaction data (e.g., solvents, catalysts, yields) .
- Active Learning : Use platforms like ICReDD to iteratively refine conditions via feedback between simulations and lab experiments .
- Case Example :
- AI-optimized cyclization reduced solvent waste by 40% while maintaining 70% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
